molecular formula C16H17Cl2N3O3S2 B215248 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Numéro de catalogue B215248
Poids moléculaire: 434.4 g/mol
Clé InChI: GFKOTQMRNHCVLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2002 by a team of scientists at Bayer AG, and since then, it has been the subject of numerous scientific studies.

Mécanisme D'action

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in the relaxation of smooth muscle cells in the blood vessels. By activating sGC, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 increases the production of cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels.
Biochemical and Physiological Effects:
3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can increase the production of cGMP in vascular smooth muscle cells, which leads to the relaxation of these cells and the dilation of blood vessels. 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has also been shown to inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that it can be used to study the effects of sGC activation on various physiological processes. However, one of the limitations of using 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Orientations Futures

There are a number of future directions that could be explored in the study of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272. One potential area of research is in the development of new drugs that target sGC activation. Another potential area of research is in the study of the effects of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 on other physiological processes, such as inflammation and oxidative stress. Overall, 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is a promising compound that has the potential to be used in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.

Méthodes De Synthèse

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,6-dichloropyridine with sodium sulfide to form 2,6-dichloropyridine-3-thiol. This compound is then reacted with N-(butylamino)carbonothioylthioformimidic acid to form the intermediate N-(butylamino)carbonyl-2,6-dichloropyridine-3-thiol. Finally, this intermediate is reacted with sulfamic acid to form 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272.

Applications De Recherche Scientifique

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 is in the treatment of pulmonary hypertension. Studies have shown that 3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine 41-2272 can inhibit the growth of smooth muscle cells in the pulmonary arteries, which can help to reduce pulmonary hypertension.

Propriétés

Nom du produit

3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine

Formule moléculaire

C16H17Cl2N3O3S2

Poids moléculaire

434.4 g/mol

Nom IUPAC

1-butyl-3-[4-(2,6-dichlorophenyl)sulfanylpyridin-3-yl]sulfonylurea

InChI

InChI=1S/C16H17Cl2N3O3S2/c1-2-3-8-20-16(22)21-26(23,24)14-10-19-9-7-13(14)25-15-11(17)5-4-6-12(15)18/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,22)

Clé InChI

GFKOTQMRNHCVLM-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

SMILES canonique

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=C(C=CC=C2Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.